1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H7BrFN It is a cyclopropane derivative that contains both bromine and fluorine atoms attached to a phenyl ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-2-fluorobenzyl chloride with sodium cyanide in the presence of a base, followed by cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions with suitable dienes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Cycloaddition Reactions: Catalysts such as rhodium or palladium complexes are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylcyclopropane derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds .
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity, while the cyclopropane ring can affect its overall stability and conformation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile
- 1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile
- 1-(3-Chloro-2-fluorophenyl)cyclopropane-1-carbonitrile
Uniqueness
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and physical properties. This unique structure makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDLRLXIFYAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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